2-(Furan-3-ylmethyl)thiolane-2-carbaldehyde
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Overview
Description
2-(Furan-3-ylmethyl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C10H12O2S It is a member of the furan family, characterized by a furan ring attached to a thiolane ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylmethyl)thiolane-2-carbaldehyde typically involves the reaction of furan derivatives with thiolane compounds under controlled conditions. One common method includes the use of furan-3-carboxaldehyde and thiolane in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-ylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(Furan-3-ylmethyl)thiolane-2-carboxylic acid.
Reduction: Formation of 2-(Furan-3-ylmethyl)thiolane-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
2-(Furan-3-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Furan-3-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group.
Thiophene-2-carbaldehyde: A thiophene ring with an aldehyde group, similar in structure but with sulfur instead of oxygen in the ring.
2-Furaldehyde: Another furan derivative with an aldehyde group at the 2-position.
Uniqueness
2-(Furan-3-ylmethyl)thiolane-2-carbaldehyde is unique due to the presence of both a furan ring and a thiolane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12O2S |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-(furan-3-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H12O2S/c11-8-10(3-1-5-13-10)6-9-2-4-12-7-9/h2,4,7-8H,1,3,5-6H2 |
InChI Key |
FHEGDHJKXFGVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC2=COC=C2)C=O |
Origin of Product |
United States |
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